molecular formula C8H11N3O2 B3318069 4-Ethoxy-6-methylpyrimidine-2-carboxamide CAS No. 98594-51-5

4-Ethoxy-6-methylpyrimidine-2-carboxamide

Cat. No.: B3318069
CAS No.: 98594-51-5
M. Wt: 181.19 g/mol
InChI Key: CHFYKZMQNQIVKL-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylpyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C8H11N3O2. It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 6th position, and a carboxamide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-methylpyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high purity and yield. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-methylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

4-Ethoxy-6-methylpyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Ethoxy-5-methylpyrimidine-2-carboxamide
  • 4-Methoxy-6-methylpyrimidine-2-carboxamide
  • 4-Ethoxy-6-ethylpyrimidine-2-carboxamide

Comparison: 4-Ethoxy-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethoxy-6-methylpyrimidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-6-4-5(2)10-8(11-6)7(9)12/h4H,3H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFYKZMQNQIVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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